molecular formula C23H34N2O2 B5144350 4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(5-phenylpentanoyl)piperidine

4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(5-phenylpentanoyl)piperidine

Cat. No. B5144350
M. Wt: 370.5 g/mol
InChI Key: KFINMRVDBLIBOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(5-phenylpentanoyl)piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as N-phenylacetyl-L-prolylglycine ethyl ester or simply as Noopept. Noopept is a synthetic nootropic compound that is believed to enhance cognitive function, memory, and learning ability.

Mechanism of Action

The mechanism of action of Noopept is not fully understood. However, it is believed to work by increasing the levels of acetylcholine and glutamate in the brain. Acetylcholine is a neurotransmitter that is involved in memory and learning, while glutamate is a neurotransmitter that is involved in synaptic plasticity. Noopept has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
Biochemical and Physiological Effects:
Noopept has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine and glutamate in the brain, which can enhance cognitive function, memory, and learning ability. Noopept has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which can promote the growth and survival of neurons. Additionally, Noopept has been shown to reduce oxidative stress, which can help to protect the brain from damage.

Advantages and Limitations for Lab Experiments

One advantage of Noopept is that it is a synthetic compound, which means that it can be easily synthesized in the laboratory. Additionally, Noopept has been extensively studied, which means that there is a significant amount of scientific research available on its potential applications. However, one limitation of Noopept is that its mechanism of action is not fully understood, which makes it difficult to determine its potential applications with certainty.

Future Directions

There are a number of potential future directions for research on Noopept. One area of research could be to further investigate its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be conducted to better understand its mechanism of action and to identify potential targets for drug development. Finally, research could be conducted to investigate the potential side effects of Noopept and to determine the optimal dosage for its use.

Synthesis Methods

The synthesis of Noopept involves the reaction of N-phenylacetyl-L-prolylglycine ethyl ester with piperidine. The reaction is carried out in the presence of a catalyst such as sodium hydroxide or potassium hydroxide. The reaction yields Noopept as a white crystalline powder.

Scientific Research Applications

Noopept has been extensively studied for its potential applications in various fields. It has been shown to enhance cognitive function, memory, and learning ability. Noopept has also been studied for its potential neuroprotective effects and its ability to reduce oxidative stress. Additionally, Noopept has been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

1-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)piperidin-1-yl]-5-phenylpentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O2/c26-22(11-5-4-10-20-8-2-1-3-9-20)25-18-14-21(15-19-25)12-13-23(27)24-16-6-7-17-24/h1-3,8-9,21H,4-7,10-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFINMRVDBLIBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CCC2CCN(CC2)C(=O)CCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(3-Oxo-3-pyrrolidin-1-ylpropyl)piperidin-1-yl]-5-phenylpentan-1-one

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